

# An In-depth Technical Guide to m-PEG5-2-methylacrylate

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## Compound of Interest

Compound Name: *m*-PEG5-2-methylacrylate

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## For Researchers, Scientists, and Drug Development Professionals

**m-PEG5-2-methylacrylate** is a monofunctional polyethylene glycol (PEG) derivative that plays a crucial role as a linker in the development of advanced drug delivery systems. Its unique structure, combining a hydrophilic PEG chain and a reactive methacrylate group, offers significant advantages in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, polymerization, and applications in cutting-edge therapeutic modalities.

## Core Chemical Properties and Specifications

**m-PEG5-2-methylacrylate** is characterized by a discrete PEG chain length of five ethylene glycol units, which imparts hydrophilicity and biocompatibility to the molecules it is conjugated with. The terminal methacrylate group allows for covalent attachment to other molecules through various polymerization and conjugation techniques.

Property	Value	Reference
Chemical Formula	C15H28O7	[1][2][3]
Molecular Weight	320.38 g/mol	[1][3][4]
CAS Number	48074-75-5	[1][2]
IUPAC Name	2,5,8,11,14-pentaoxahexadecan-16-yl methacrylate	[1]
Purity	Typically >95% or >98%	[1][2]
Appearance	Varies (often a colorless to pale yellow liquid or oil)	[1]
Solubility	Soluble in water and many organic solvents.	[5]
Storage Conditions	Short term: 0 - 4 °C; Long term: -20 °C	[1][2]

## Synthesis and Polymerization Protocols

While specific literature detailing the exact synthesis of **m-PEG5-2-methylacrylate** is not readily available, a general and representative protocol can be derived from the synthesis of similar PEG-methacrylates. This typically involves the esterification of the terminal hydroxyl group of a methoxy-PEG5 alcohol with methacrylic acid or one of its activated derivatives.

### Representative Synthesis of m-PEG-methacrylates

A common method for the synthesis of PEG-methacrylates is the reaction of a PEG molecule with methacrylic anhydride in the presence of a base catalyst.[4]

Materials:

- Methoxy-PEG5-alcohol (m-PEG5-OH)
- Methacrylic anhydride

- Triethylamine (TEA) or other suitable base
- Dichloromethane (DCM) or other appropriate solvent
- Anhydrous sodium sulfate or magnesium sulfate
- Alumina (for purification)
- Diethyl ether (for precipitation)

#### Procedure:

- Dissolve m-PEG5-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add a slight molar excess of methacrylic anhydride and TEA to the solution.
- Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove any solid byproducts.
- The filtrate can be passed through a short column of basic alumina to remove excess methacrylic acid and anhydride.
- The solvent is then removed under reduced pressure.
- The resulting crude product is dissolved in a minimal amount of DCM and precipitated by adding it dropwise to a large volume of cold diethyl ether with vigorous stirring.
- The precipitated product is collected by filtration or decantation and dried under vacuum to yield the purified **m-PEG5-2-methylacrylate**.

## General Protocol for Free-Radical Polymerization

The methacrylate group of **m-PEG5-2-methylacrylate** allows it to undergo free-radical polymerization to form polymers with PEG side chains.

#### Materials:

- **m-PEG5-2-methylacrylate**
- A suitable solvent (e.g., dioxane, THF, or water, depending on the desired polymer properties)[2]
- A free-radical initiator, such as azobisisobutyronitrile (AIBN) or a persulfate initiator for aqueous systems.[2]

#### Procedure:

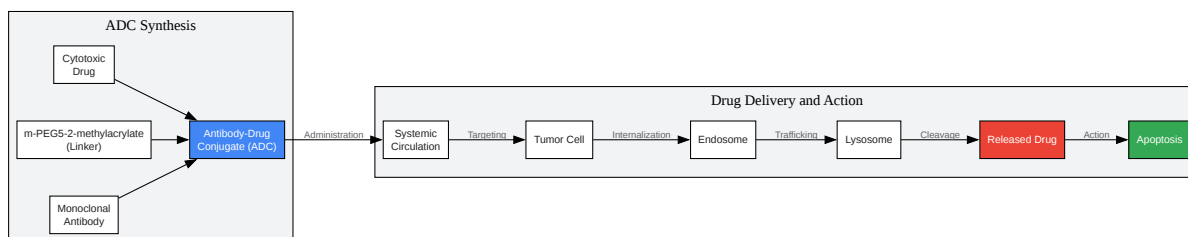
- Dissolve the **m-PEG5-2-methylacrylate** monomer and the initiator in the chosen solvent in a reaction vessel.
- Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
- Heat the reaction mixture to the appropriate temperature to initiate polymerization (e.g., 60-80 °C for AIBN).[2]
- Allow the polymerization to proceed for the desired amount of time, which can range from a few hours to overnight.
- The resulting polymer can be isolated by precipitation in a non-solvent (e.g., diethyl ether or hexane) and dried under vacuum.

## Applications in Drug Development

The primary application of **m-PEG5-2-methylacrylate** is as a hydrophilic and flexible linker in the construction of complex bioconjugates, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[6] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[5]

## Role in Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.[7][8] The linker plays a critical role in the stability and efficacy of the ADC. A PEG-based linker like **m-PEG5-2-methylacrylate** can be incorporated to improve the ADC's solubility, reduce aggregation, and prolong its circulation time in the bloodstream.[9]

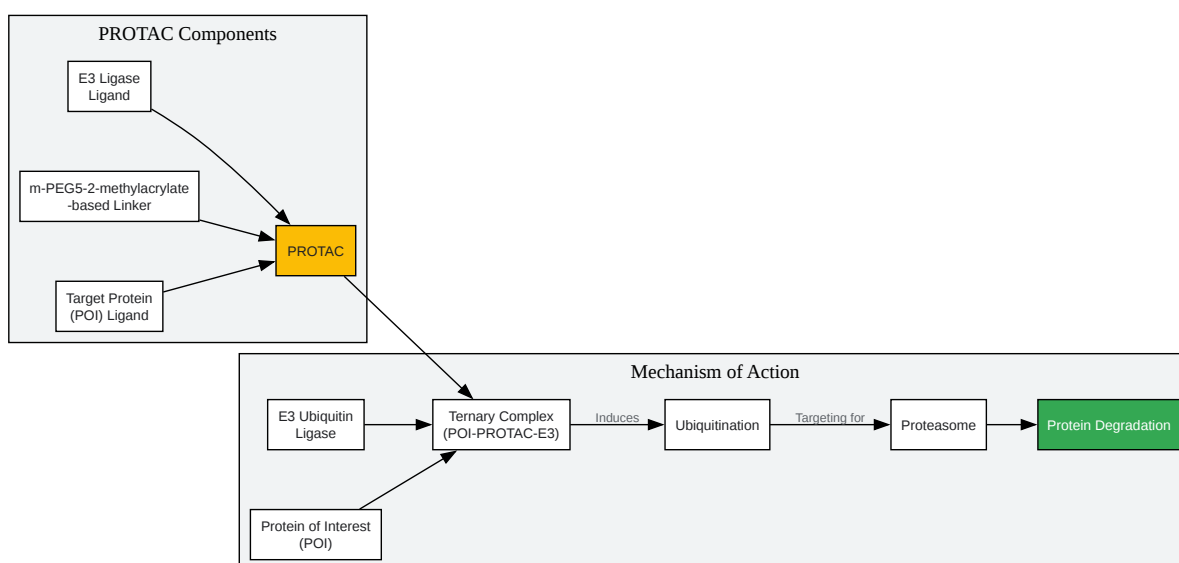


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Caption: General workflow of an Antibody-Drug Conjugate (ADC).

## Role in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design. The length and composition of the linker, often incorporating PEG units, influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.[11] **m-PEG5-2-methylacrylate** can be used as a building block to construct these flexible and hydrophilic linkers.



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Caption: General mechanism of a Proteolysis-Targeting Chimera (PROTAC).

## Conclusion

**m-PEG5-2-methylacrylate** is a valuable and versatile chemical tool for researchers and professionals in drug development. Its well-defined structure and dual functionality make it an ideal component for creating sophisticated drug delivery systems. The hydrophilic PEG chain improves the pharmacokinetic profile of bioconjugates, while the reactive methacrylate group provides a handle for conjugation and polymerization. As the fields of ADCs and PROTACs continue to advance, the demand for high-purity, well-characterized linkers like **m-PEG5-2-methylacrylate** is expected to grow, driving further innovation in targeted therapeutics.

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